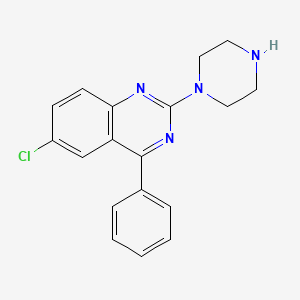

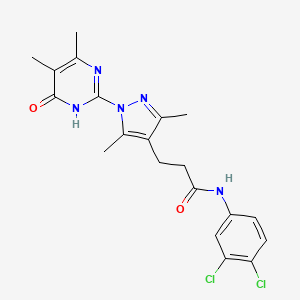

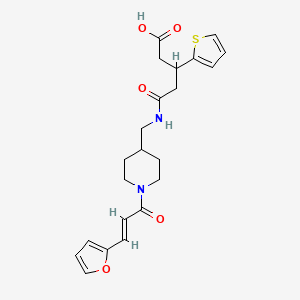

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-chloro-3-oxobutyryl chloride” is a related compound with the molecular formula C4H4Cl2O2 . Another related compound is “Ethyl 4-chloro-4-oxobutyrate” which has the CAS Number: 14794-31-1 and Molecular Weight: 164.59 .

Synthesis Analysis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a preferred method for the synthesis of optically active ethyl-4-chloro-3-hydroxybutanoate .

Molecular Structure Analysis

The molecular structure of “4-chloro-3-oxobutyryl chloride” has the molecular formula C4H4Cl2O2 .

Chemical Reactions Analysis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a common chemical reaction involving this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, Ethyl 4-chloro-3-oxobutanoate, include a melting point of -8°C, boiling point of 236°C, density of 1.21 g/cm3, and a refractive index of 1.4221 (19 C) .

科学的研究の応用

Chiral Synthesis:

Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a chiral intermediate used in the synthesis of statins, a class of widely prescribed cholesterol-lowering drugs. Researchers have explored the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce (S)-CHBE with excellent stereoselectivity . This process holds promise for large-scale applications due to its high space-time yield and enantiomeric excess.

作用機序

Target of Action

The primary target of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is the enzyme carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 . This enzyme plays a crucial role in the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate .

Mode of Action

The compound interacts with its target enzyme, carbonyl reductase ChKRED20, to catalyze the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate . This reaction is characterized by excellent stereoselectivity .

Biochemical Pathways

The compound is involved in the biocatalytic asymmetric reduction of carbonyl compounds, a process that produces enantiopure alcohols . These alcohols are important intermediates in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug statins .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its interaction with the target enzyme, the efficiency of the biocatalytic process, and the properties of the resulting product .

Result of Action

The action of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione results in the production of ethyl (S)-4-chloro-3-hydroxybutanoate . This compound is a key chiral intermediate for the synthesis of statins, a group of cholesterol-lowering drugs .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the use of choline chloride/glycerol as a biocompatible solvent has been shown to increase the biocatalytic activity of Escherichia coli CCZU-T15 whole cells, thereby enhancing the biotransformation of the compound into ethyl (S)-4-chloro-3-hydroxybutanoate . Furthermore, the addition of L-glutamine and Tween-80 to the reaction media can further improve the biosynthesis of the product .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-chloro-3-oxobutyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJDIXRLHFMBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)

![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)